1-([1,1'-Biphenyl]-4-yl)-2-cyclohexylethanone
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Overview
Description
1-([1,1’-Biphenyl]-4-yl)-2-cyclohexylethanone is an organic compound characterized by the presence of a biphenyl group attached to a cyclohexylethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-([1,1’-Biphenyl]-4-yl)-2-cyclohexylethanone typically involves the reaction of 4-bromobiphenyl with cyclohexylmagnesium bromide, followed by oxidation. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-([1,1’-Biphenyl]-4-yl)-2-cyclohexylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the biphenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
1-([1,1’-Biphenyl]-4-yl)-2-cyclohexylethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-2-cyclohexylethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological activity .
Comparison with Similar Compounds
Biphenyl: A simpler aromatic hydrocarbon with two connected phenyl rings.
Cyclohexylbenzene: Contains a cyclohexyl group attached to a benzene ring.
1-Phenyl-2-cyclohexylethanone: Similar structure but with a single phenyl ring instead of a biphenyl group.
Uniqueness: 1-([1,1’-Biphenyl]-4-yl)-2-cyclohexylethanone is unique due to the presence of both a biphenyl group and a cyclohexylethanone moiety, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C20H22O |
---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
2-cyclohexyl-1-(4-phenylphenyl)ethanone |
InChI |
InChI=1S/C20H22O/c21-20(15-16-7-3-1-4-8-16)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h2,5-6,9-14,16H,1,3-4,7-8,15H2 |
InChI Key |
VIQFEOGHMAXIIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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